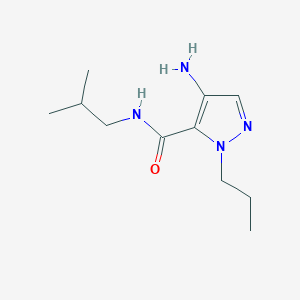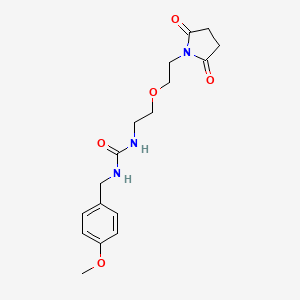
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest due to their potential biological activities. In the provided studies, different urea derivatives have been synthesized through reactions involving isocyanates or isothiocyanates with other specific compounds. For instance, a series of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives were synthesized by reacting arylisocyanates or arylisothiocyanates with a pyrimidinone derivative . Another study reports the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were designed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility . These syntheses are crucial for the development of compounds with potential acetylcholinesterase inhibitory activity.
Molecular Structure Analysis
The molecular structure and vibrational wavenumbers of the synthesized compounds were characterized using various spectroscopic techniques such as FT-IR, 1H and 13C-NMR, and in some cases, X-ray diffraction data . Theoretical studies, including density functional theory (DFT) calculations, were also performed to predict and analyze the molecular properties, such as HOMO-LUMO energy gaps, charge distribution, and bond analysis . These analyses provide insights into the electronic structure and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds can be inferred from their HOMO-LUMO energy gaps and other quantum chemical features. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. The studies provided do not detail specific chemical reactions these compounds undergo, but the quantum chemical features suggest that they could participate in various interactions due to their calculated softness and potential for hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as thermal stability and non-linear optical (NLO) behavior, were evaluated. Compounds were found to be thermally stable and exhibited NLO behavior superior to that of the urea crystal, suggesting their potential for applications in non-linear optics . The bioefficacy of some compounds was also examined against bacterial growth, indicating their antimicrobial potential . The calculated first hyperpolarizability of one of the compounds was significantly higher than that of urea, highlighting its potential for further studies in NLO applications .
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Deuterium Labeling for Analytical Standards : One application in synthetic chemistry is the development of deuterium-labeled compounds for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. For example, a study by Liang et al. (2020) synthesized a deuterium-labeled version of AR-A014418, a compound with structural similarities, highlighting its utility in pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Inhibitors Synthesis for Biochemical Evaluation : Vidaluc et al. (1995) designed and synthesized flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. This showcases the compound's potential role in optimizing pharmacophore models for neurodegenerative disease treatments (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Lossen Rearrangement Applications : Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids, offering a streamlined approach to urea derivatives relevant in medicinal chemistry and material science (Thalluri, Manne, Dev, & Mandal, 2014).
Analytical Applications
Molecular Structure and Spectroscopic Analysis : Al-Abdullah et al. (2014) conducted a comprehensive study on the molecular structure, vibrational spectra, and theoretical analyses of a similar compound, offering insights into its electronic properties and potential for non-linear optical applications (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).
Therapeutic Applications
Acetylcholinesterase Inhibition : The synthesis and biochemical evaluation of novel acetylcholinesterase inhibitors, as explored by Vidaluc et al. (1995), suggest potential applications in the treatment of Alzheimer's disease and other neurodegenerative conditions where enzyme inhibition may be beneficial (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Propiedades
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-24-14-4-2-13(3-5-14)12-19-17(23)18-8-10-25-11-9-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQXNXIPNAIMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


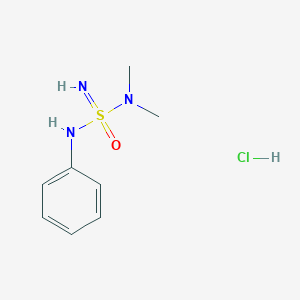

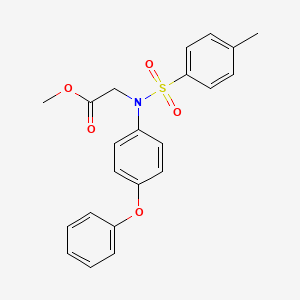

![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)

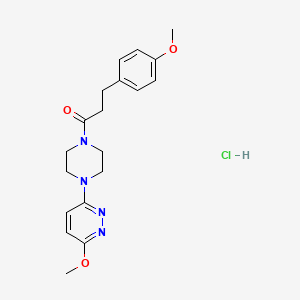


![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)
![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)
